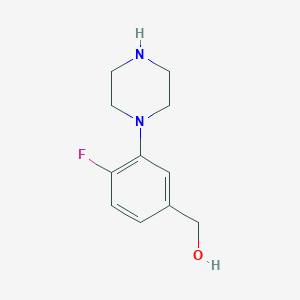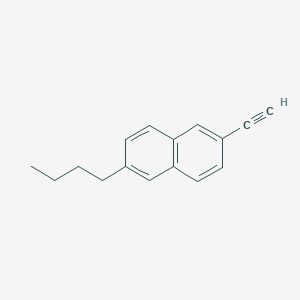
2-Butyl-6-ethynylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-ethynylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. The compound is characterized by the presence of a butyl group at the second position and an ethynyl group at the sixth position on the naphthalene skeleton. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-ethynylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-ethynylnaphthalene with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the ethynyl group acts as a nucleophile, attacking the butyl halide to form the desired product.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to couple 2-ethynylnaphthalene with butyl boronic acid under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of zeolite catalysts has been reported to enhance the selectivity and efficiency of the alkylation process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-6-ethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated derivatives such as 2-butyl-6-ethylnaphthalene.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Butyl-6-ethynylnaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of high-performance materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 2-Butyl-6-ethynylnaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethynylnaphthalene: Lacks the butyl group, making it less hydrophobic and potentially less biologically active.
2-Butyl-1-ethynylnaphthalene: The ethynyl group is positioned differently, which can affect its reactivity and interactions.
2,6-Di-tert-butyl-naphthalene: Contains two bulky tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
2-Butyl-6-ethynylnaphthalene is unique due to the specific positioning of the butyl and ethynyl groups on the naphthalene skeleton. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H16 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-butyl-6-ethynylnaphthalene |
InChI |
InChI=1S/C16H16/c1-3-5-6-14-8-10-15-11-13(4-2)7-9-16(15)12-14/h2,7-12H,3,5-6H2,1H3 |
InChI-Schlüssel |
UCSQGMAIQUOSLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)

![Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate](/img/structure/B13880440.png)
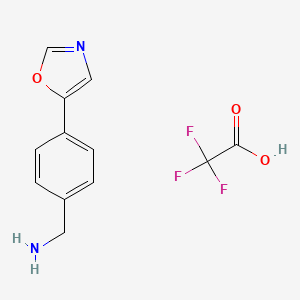
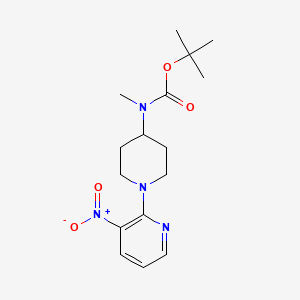
![3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B13880450.png)

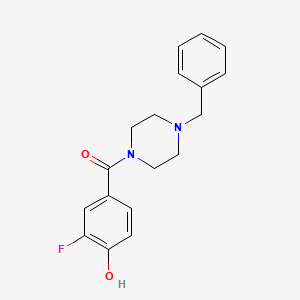

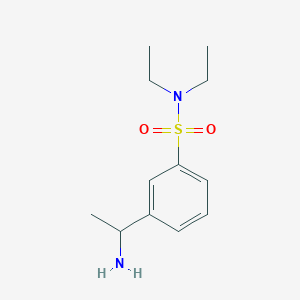
![1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13880478.png)
![Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)
